molecular formula C23H27N5O4 B161197 Cyclazosin CAS No. 139953-73-4

Cyclazosin

Numéro de catalogue B161197
Numéro CAS: 139953-73-4
Poids moléculaire: 437.5 g/mol
Clé InChI: XBRXTUGRUXGBPX-DLBZAZTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclazosin is a selective alpha-1 adrenergic receptor antagonist that was first synthesized in the 1980s. It has been shown to have potential therapeutic applications for the treatment of hypertension, benign prostatic hyperplasia, and other cardiovascular diseases. Cyclazosin has also been used in scientific research to investigate the role of alpha-1 adrenergic receptors in various physiological and pathological processes.

Applications De Recherche Scientifique

Absolute Configuration and Binding Profile

  • Cyclazosin, a quinazoline derivative, is characterized as an alpha(1b)-adrenoceptor selective ligand in binding assays and an alpha(1B)-selective antagonist in isolated tissues. The absolute configuration of (+)-cyclazosin has been determined by X-ray crystallographic analysis, revealing an R and S configuration at its C4a and C8a atoms, respectively (Giardiná et al., 2004). Cyclazosin exhibits high specificity for alpha 1-adrenoceptors and demonstrates a 10–15-fold selectivity for alpha 1B-adrenoceptors compared to the alpha 1A subtype (Giardiná et al., 1995).

Pharmacological Profile

  • The functional pharmacological profile of (+)-cyclazosin has been studied, indicating its high-affinity as an alpha1B-adrenoceptor ligand. However, its behavior as a selective alpha1B-adrenoceptor antagonist in functional tissues contradicts results from radioligand binding experiments, suggesting a need for further investigation into the classification of alpha1-adrenoceptors (Stam, van der Graaf, & Saxena, 1998).

Derivatives and Selectivity

  • Research into improving the pharmacological profile of (+)-cyclazosin has led to the synthesis of novel chiral derivatives, which like (+)-cyclazosin, display high and preferential affinity for the alpha 1b-adrenoceptor in both binding and functional assays. Some derivatives showed increased selectivity in comparison to (+)-cyclazosin (Sagratini et al., 2004). Chiral analogues of (+)-cyclazosin have been synthesized and evaluated for their blocking activity against alpha1-adrenoceptors, confirming the importance of stereochemistry in achieving selectivity for the alpha1B subtype (Sagratini et al., 2018).

Functional Evaluation in Tissues

  • (+)-Cyclazosin has been reinvestigated in rat and rabbit tissues to understand discrepancies between binding and functional affinity and selectivity at alpha(1b/B)-adrenoceptors. This study confirmed that (+)-cyclazosin is a selective alpha(1B)-adrenoceptor antagonist in functional assays, showing significant selectivity for the alpha(1B)-adrenoceptor over alpha(1A)- and alpha(1D)-subtypes (Marucci et al., 2005).

Propriétés

Numéro CAS

139953-73-4

Nom du produit

Cyclazosin

Formule moléculaire

C23H27N5O4

Poids moléculaire

437.5 g/mol

Nom IUPAC

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

Clé InChI

XBRXTUGRUXGBPX-DLBZAZTESA-N

SMILES isomérique

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

SMILES canonique

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Synonymes

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride
cyclazosin
cyclazosin, (trans)-isome

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclazosin
Reactant of Route 2
Reactant of Route 2
Cyclazosin
Reactant of Route 3
Reactant of Route 3
Cyclazosin
Reactant of Route 4
Reactant of Route 4
Cyclazosin
Reactant of Route 5
Reactant of Route 5
Cyclazosin
Reactant of Route 6
Reactant of Route 6
Cyclazosin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.